Methyl 3-aminopentanoate hydrochloride
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Overview
Description
Methyl 3-aminopentanoate hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.64 g/mol . It is a hydrochloride salt form of methyl 3-aminopentanoate, which is an ester derivative of 3-aminopentanoic acid. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-aminopentanoate hydrochloride can be synthesized through the esterification of 3-aminopentanoic acid with methanol in the presence of acetyl chloride. The reaction is typically carried out at room temperature and then heated to 60°C for 18 hours. After the reaction is complete, the mixture is cooled to room temperature and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminopentanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-aminopentanoic acid.
Acylation: The amino group can be acylated to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Acylation: Acyl chlorides or anhydrides are used in the presence of a base.
Major Products Formed
3-Aminopentanoic Acid: Formed through hydrolysis of the ester group.
Amides: Formed through acylation of the amino group.
Scientific Research Applications
Methyl 3-aminopentanoate hydrochloride has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Biology: Studied for its interactions with biological molecules and potential biological activity.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The exact mechanism of action of methyl 3-aminopentanoate hydrochloride is not well-documented. it is believed to interact with biological molecules through its amino and ester functional groups. These interactions may involve binding to enzymes or receptors, leading to changes in biological activity. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 3-aminopentanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-aminopentanoate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-aminopentanoate hydrochloride: Similar structure but with the amino group located at the 2-position instead of the 3-position.
Methyl 3-aminobutanoate hydrochloride: Similar structure but with a shorter carbon chain.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their structure .
Properties
IUPAC Name |
methyl 3-aminopentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(7)4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETMSSQMNUFHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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